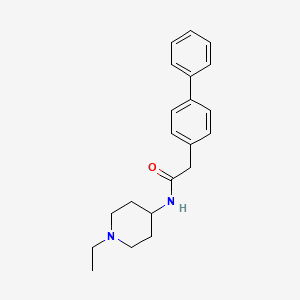

2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl)acetamide, commonly known as Bupivacaine, is a local anesthetic drug used for pain management during surgical procedures. It belongs to the amide group of local anesthetics and is widely used due to its long-lasting effect.

Wirkmechanismus

Bupivacaine works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals. It also affects potassium channels, which can lead to hyperpolarization of nerve cells and further inhibition of pain signals. Bupivacaine has a higher affinity for nerve fibers with smaller diameters, which are responsible for transmitting pain signals.

Biochemical and Physiological Effects:

Bupivacaine has been shown to have a dose-dependent effect on the cardiovascular system. At high doses, it can cause cardiovascular collapse and arrhythmias. It can also cause respiratory depression and muscle weakness. Bupivacaine has been shown to have a low potential for causing allergic reactions.

Vorteile Und Einschränkungen Für Laborexperimente

Bupivacaine is widely used in lab experiments due to its long-lasting effect and ability to block pain signals. However, it is important to note that it can have dose-dependent effects on the cardiovascular system, which should be taken into consideration when designing experiments.

Zukünftige Richtungen

1. Development of new local anesthetics with fewer side effects.

2. Investigation of the use of Bupivacaine in chronic pain management.

3. Study of the mechanism of action of Bupivacaine on nerve cells.

4. Development of new delivery methods for Bupivacaine, such as transdermal patches or sustained-release formulations.

5. Investigation of the use of Bupivacaine in combination with other drugs for pain management.

Conclusion:

Bupivacaine is a widely used local anesthetic drug with a long-lasting effect. It works by blocking sodium channels in nerve cells and has been extensively studied for its use in pain management during surgical procedures. While it has some limitations, such as its potential for dose-dependent effects on the cardiovascular system, it remains an important tool in pain management and a subject of ongoing research.

Synthesemethoden

The synthesis of Bupivacaine involves the reaction of 4-biphenylcarboxylic acid with N-ethylpiperidine to form the intermediate 2-(4-biphenylyl)-N-ethyl-piperidine-4-carboxamide. This intermediate is then reacted with acetyl chloride to form 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl)acetamide, which is the final product.

Wissenschaftliche Forschungsanwendungen

Bupivacaine has been extensively studied for its use in pain management during surgical procedures. It is commonly used in epidural and spinal anesthesia due to its long-lasting effect. It has also been studied for its use in postoperative pain management and chronic pain management.

Eigenschaften

IUPAC Name |

N-(1-ethylpiperidin-4-yl)-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-2-23-14-12-20(13-15-23)22-21(24)16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11,20H,2,12-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZYCQXOSJLSOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)

![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B5131793.png)

![2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5131801.png)

![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5131809.png)

![N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B5131815.png)

![3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole](/img/structure/B5131822.png)

![N-[2-(1-naphthyloxy)ethyl]-5-nitro-8-quinolinamine](/img/structure/B5131825.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5131836.png)

![2-(3,4-dimethoxyphenyl)-7-(4-ethyl-1-piperazinyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5131837.png)

![1'-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,4'-bipiperidine](/img/structure/B5131851.png)

![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,5-naphthalenediamine](/img/structure/B5131858.png)

![5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5131872.png)